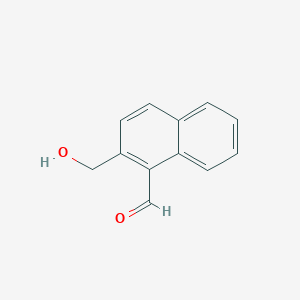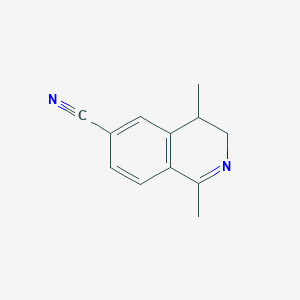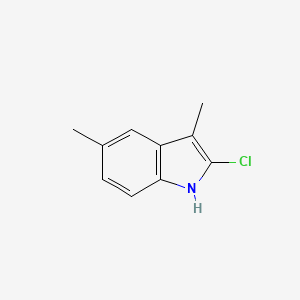
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 5th position and a carboxylic acid group at the 6th position on the naphthyridine ring. The naphthyridine ring itself is a fused ring system consisting of two pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-keto-1,7-naphthyridine-6-carboxylic acid.
Reduction: Formation of 5-hydroxy-1,7-naphthyridine-6-methanol.
Substitution: Formation of various substituted naphthyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and reactivity.
1,6-Naphthyridine: Similar structure but different positioning of nitrogen atoms, resulting in distinct chemical behavior.
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangement, affecting its reactivity and applications.
Uniqueness
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
70730-35-7 |
|---|---|
Molekularformel |
C9H6N2O3 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-hydroxy-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-10-6(5)4-11-7(8)9(13)14/h1-4,12H,(H,13,14) |
InChI-Schlüssel |
QYFVOXBHCZWRNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=C2N=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)






![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)


![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)

